An In-Depth Technical Guide to Betahistine Impurity 5-13C,d3
An In-Depth Technical Guide to Betahistine Impurity 5-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Betahistine Impurity 5, with a specific focus on its isotopically labeled form, Betahistine Impurity 5-¹³C,d₃. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction to Betahistine and its Impurities
Betahistine is a histamine (B1213489) analog medication primarily used to treat Ménière's disease, a condition of the inner ear that causes episodes of vertigo, tinnitus (ringing in the ears), and hearing loss. Its mechanism of action is understood to be twofold: as a weak agonist of the histamine H₁ receptor and a potent antagonist of the histamine H₃ receptor.[1][2][3][4][5][6] This dual action is believed to improve microcirculation within the inner ear and modulate neurotransmitter release in the vestibular nuclei, thereby alleviating the symptoms of Ménière's disease.[1][2][4]
As with any pharmaceutical compound, the synthesis and storage of Betahistine can lead to the formation of impurities. These impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) provide strict guidelines for the control of impurities in new drug substances and products.[7][8] Betahistine Impurity 5 is one such related substance that requires careful monitoring.
Characterization of Betahistine Impurity 5
Betahistine Impurity 5 is an organic impurity that can be formed during the synthesis of Betahistine or as a degradation product.
Chemical Structure and Properties
The chemical and physical properties of Betahistine Impurity 5 are summarized in the table below.
| Property | Value |
| Chemical Name | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.3 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in Methanol (B129727) |
Synthesis of Betahistine Impurity 5 and its Isotopically Labeled Analog
While specific proprietary synthesis methods are not publicly disclosed, a plausible synthetic pathway for Betahistine Impurity 5 can be postulated based on its chemical structure.
Postulated Synthesis of Betahistine Impurity 5
Betahistine Impurity 5 is likely formed through a reaction between Betahistine and a derivative of succinic acid, such as an anhydride (B1165640) or an activated ester. A potential synthetic route could involve the acylation of the secondary amine in Betahistine with a suitable succinic acid derivative under appropriate reaction conditions.
Postulated Synthesis of Betahistine Impurity 5-¹³C,d₃
The isotopically labeled version, Betahistine Impurity 5-¹³C,d₃, is a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry. The synthesis would involve the use of isotopically labeled starting materials.
A plausible approach would be to synthesize Betahistine-¹³C,d₃ first and then react it with a succinic acid derivative. The ¹³C and deuterium (B1214612) (d₃) labels would be incorporated into the N-methyl group of Betahistine. This could be achieved by using ¹³C-labeled methyl iodide (¹³CH₃I) and a reducing agent that provides deuterium atoms, or by using a commercially available deuterated and ¹³C-labeled methylamine.
Analytical Methodologies for Identification and Quantification
A robust analytical workflow is essential for the detection, identification, and quantification of pharmaceutical impurities.
Experimental Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a drug substance like Betahistine.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 261 nm).
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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LC Conditions: Similar to the HPLC method described above.
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Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.
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Scan Range: m/z 100-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
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Spectra: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra would be acquired to elucidate the structure.
Betahistine Signaling Pathways
Understanding the signaling pathways of Betahistine is crucial for assessing the potential biological activity of its impurities.
Betahistine acts as a weak agonist on H₁ receptors located on the blood vessels in the inner ear, leading to vasodilation and increased blood flow.[1][2][4] Concurrently, it is a potent antagonist of H₃ autoreceptors on presynaptic neurons, which increases the release of histamine and other neurotransmitters in the brainstem.[1][2][6] This combined action is thought to reduce endolymphatic pressure and stabilize vestibular function.[1][2]
Conclusion
The identification and control of impurities are of paramount importance in ensuring the quality and safety of pharmaceutical products. Betahistine Impurity 5 is a known related substance of Betahistine, and its isotopically labeled form, Betahistine Impurity 5-¹³C,d₃, serves as a critical analytical tool. This guide has provided a comprehensive overview of the characterization, synthesis, and analytical methodologies related to this impurity, as well as the fundamental signaling pathways of the active pharmaceutical ingredient. A thorough understanding of these aspects is essential for drug development professionals working with Betahistine.
References
- 1. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. gmpinsiders.com [gmpinsiders.com]
